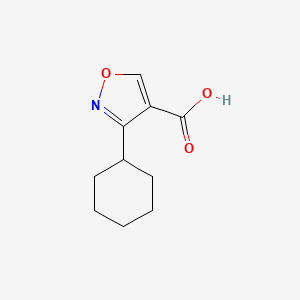

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

3-cyclohexyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |

InChI Key |

SKKLYAFOVSKYJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NOC=C2C(=O)O |

Origin of Product |

United States |

Historical Development and Contemporary Research Trends in Oxazole Carboxylic Acids

Systematic Chemical Naming and Standard Identifiers

The unique identity of a chemical compound is unequivocally established through systematic naming conventions and standardized identifiers. For 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, these identifiers provide a universal language for its representation in chemical literature and databases. The systematic name, following the principles of IUPAC nomenclature, precisely describes the molecular structure, indicating the parent heterocycle (1,2-oxazole), the principal functional group (carboxylic acid), and the substituent (cyclohexyl), along with their respective positions on the ring.

Standard chemical identifiers are crucial for unambiguous database searching and information retrieval. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. In addition to the CAS number, other key identifiers include the Simplified Molecular-Input Line-Entry System (SMILES) string, which encodes the molecular structure as a line of text, and the International Chemical Identifier (InChI), which provides a layered, textual representation of the molecule.

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| CAS Registry Number | 1367828-86-1 |

| SMILES | O=C(O)C1=C(C2CCCCC2)ON=C1 |

| InChI | InChI=1S/C10H13NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |

Electronic Structure and Aromaticity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The electronic structure of this ring system is of significant interest as it underpins its chemical reactivity and aromatic character. msu.edu The oxazole ring is considered aromatic as it generally fulfills Hückel's rule for aromaticity, which requires a cyclic, planar, and fully conjugated system with (4n + 2) π electrons. libretexts.orgwikipedia.orglibretexts.org

In the 1,2-oxazole ring, the two double bonds contribute four π electrons. The oxygen atom, being sp² hybridized, contributes one of its lone pairs (two electrons) to the π system. The nitrogen atom is also sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, and therefore does not participate in the aromatic system. reddit.com This results in a total of six π electrons (where n=1 in the 4n+2 rule), which are delocalized across the five-membered ring, conferring aromatic stability. reddit.com This delocalization of π electrons results in a hybrid heteroaromatic system. msu.edu The atoms in the oxazole ring are sp² hybridized and the molecule is planar. researchgate.net

Conformational Analysis of the Cyclohexyl Moiety and Molecular Architecture

The molecular architecture of this compound is significantly influenced by the conformational flexibility of the cyclohexyl group. The cyclohexane (B81311) ring is not planar and exists predominantly in a stable, low-energy "chair" conformation. In a substituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For the 3-cyclohexyl substituent on the oxazole ring, the equatorial position is strongly favored over the axial position. This preference is due to the minimization of steric hindrance. In the axial conformation, the cyclohexyl group would experience significant steric repulsion with the atoms of the oxazole ring and the adjacent carboxylic acid group. This unfavorable interaction, known as 1,3-diaxial interaction in cyclohexane systems, destabilizes the axial conformer. By adopting an equatorial position, the bulky cyclohexyl group is directed away from the rest of the molecule, leading to a more stable, lower-energy conformation.

Isomeric Considerations (e.g., Regioisomers, Stereoisomers of Related Analogues)

Isomerism plays a critical role in determining the properties and potential function of a molecule. For this compound, both regioisomerism and, in related analogues, stereoisomerism are important considerations.

Regioisomers are constitutional isomers that have the same molecular formula but differ in the position of the substituents on the parent ring structure. Several regioisomers of this compound are possible, including:

5-Cyclohexyl-1,2-oxazole-4-carboxylic acid: Here, the cyclohexyl group is attached to the C5 position of the oxazole ring instead of the C3 position. uni.lu

3-Cyclohexyl-1,2-oxazole-5-carboxylic acid: In this isomer, the carboxylic acid group is at the C5 position, and the cyclohexyl group remains at the C3 position.

The synthesis of a specific regioisomer often requires careful control of reaction conditions and the choice of starting materials. organic-chemistry.org

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. While this compound itself does not possess any chiral centers, related analogues with substituted cyclohexyl rings can exhibit stereoisomerism.

Comprehensive Synthetic Methodologies for 3 Cyclohexyl 1,2 Oxazole 4 Carboxylic Acid and Analogues

Cyclization Strategies for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring system is frequently accomplished through cyclization reactions where a linear precursor is induced to form the heterocyclic ring. These strategies are foundational in heterocyclic chemistry and offer robust pathways to the desired scaffold.

Condensation Reactions of Functionalized Precursors (e.g., β-diketones, β-ketoesters)

A primary and widely utilized pathway for constructing the 1,2-oxazole ring involves the condensation of a three-carbon component with hydroxylamine (B1172632) or its salts. wikiwand.com Precursors such as β-diketones (1,3-diketones) and β-ketoesters are ideal substrates for this transformation. The reaction proceeds via the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the stable aromatic 1,2-oxazole ring. acs.org

The regioselectivity of the cyclization can be a critical factor, particularly with unsymmetrical dicarbonyl precursors. For instance, the reaction between β-enamino ketoester precursors and hydroxylamine can potentially lead to two different regioisomeric 1,2-oxazoles. wikiwand.com The reaction pathway typically involves the formation of an intermediate that, after intramolecular cyclization and subsequent dehydration, generates the final product. wikiwand.com

To synthesize the specific target molecule, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, a suitable precursor would be a 1,3-dicarbonyl compound bearing a cyclohexyl group. For example, a derivative of a cyclohexyl-substituted β-ketoester could be reacted with hydroxylamine to form the desired 3-cyclohexyl-1,2-oxazole ring, with the ester group at the 4-position being subsequently hydrolyzed to the carboxylic acid.

Table 1: Condensation Reaction for 1,2-Oxazole Synthesis

| Precursor Type | Reagent | Key Steps | Product |

|---|---|---|---|

| β-Diketone | Hydroxylamine Hydrochloride | Nucleophilic attack, Intramolecular cyclization, Dehydration | Substituted 1,2-Oxazole |

| β-Ketoester | Hydroxylamine Hydrochloride | Nucleophilic attack, Intramolecular cyclization, Dehydration | Substituted 1,2-Oxazole |

| β-Enamino ketoester | Hydroxylamine Hydrochloride | Condensation, Cyclization, Dehydration | Regioisomeric 1,2-Oxazoles |

Established Named Reactions in Oxazole (B20620) Synthesis

While a vast number of named reactions exist for the synthesis of heterocycles, their application can be specific to a particular isomer (e.g., 1,2-oxazole vs. 1,3-oxazole).

The Robinson-Gabriel synthesis is a cornerstone in the field of heterocyclic chemistry, but it is important to note that its classical application is for the synthesis of 1,3-oxazoles , not 1,2-oxazoles. wikiwand.compharmaguideline.comwikipedia.org The reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent such as sulfuric acid. wikiwand.comsynarchive.com The starting 2-acylamino-ketone contains the N-C-C=O fragment that, upon cyclization, forms the O-C-N linkage characteristic of the 1,3-oxazole ring. pharmaguideline.com

Modern adaptations have expanded the utility of this reaction, including solid-phase syntheses and one-pot procedures that combine a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikiwand.comacs.org However, these adaptations still lead to the 1,3-oxazole isomer. The precursor structure and the ring-closing mechanism required for the Robinson-Gabriel synthesis are fundamentally different from those needed to form the O-N bond of the 1,2-oxazole ring. Therefore, this method is not a viable strategy for the synthesis of this compound.

A more relevant and powerful strategy for the synthesis of 1,2-oxazoles is the 1,3-dipolar cycloaddition reaction. wikiwand.com This approach involves the reaction of a nitrile oxide (as the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.gov The reaction of a nitrile oxide with an alkyne is a particularly direct method for constructing the 1,2-oxazole ring. This versatile strategy allows for the introduction of a wide variety of substituents onto the heterocyclic core, depending on the structure of the starting nitrile oxide and alkyne. nih.gov For the target molecule, one could envision a cycloaddition between cyclohexylnitrile oxide and a propiolate ester, followed by hydrolysis.

Direct Synthesis Approaches from Carboxylic Acids to Oxazoles

Recent advancements in synthetic methodology have focused on developing more efficient and atom-economical routes to heterocycles, including methods that utilize readily available starting materials like carboxylic acids.

While many direct synthesis methods from carboxylic acids lead to the 1,3-oxazole isomer, the principles can inform strategies for other isomers. A highly efficient method for synthesizing 4,5-disubstituted 1,3-oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. acs.orgnih.gov The process involves the in-situ activation of the carboxylic acid to form an acylpyridinium salt, which is then trapped by an isocyanide (such as ethyl isocyanoacetate) to undergo a [3+2] cycloaddition, forming the oxazole ring. acs.org This transformation is noted for its broad substrate scope and tolerance of sensitive functional groups. nih.gov

A novel one-pot method has also been developed that combines carboxylic acids, amino acids, and a dehydrative condensing reagent (DMT-MM) to form 5-(triazinyloxy)oxazoles. beilstein-journals.orgnih.gov These intermediates can then undergo Suzuki-Miyaura coupling to yield 2,4,5-trisubstituted 1,3-oxazoles. beilstein-journals.org

Electrochemical Deoxygenative Oxazole Synthesis

Electrochemical methods offer a green and sustainable alternative to traditional synthesis, often avoiding the need for harsh reagents. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described for the synthesis of (1,3-)oxazoles from carboxylic acids. rsc.org This method avoids transition metals and toxic oxidants. rsc.org

The proposed mechanism involves the anodic oxidation of a phosphine (B1218219), which then activates the carboxylic acid to form a key acyloxyphosphonium ion intermediate. rsc.org This intermediate then undergoes nucleophilic substitution and cycloaddition with an isocyanide to form the oxazole ring. rsc.org This technique highlights a modern approach to heterocycle synthesis, leveraging electrochemistry to achieve transformations that are challenging with conventional methods. rsc.orgresearchgate.net Another electrochemical approach enables the synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724), proceeding through a Ritter-type reaction and oxidative cyclization. organic-chemistry.orgchemistryviews.org

Table 2: Summary of Direct Synthesis Approaches

| Method | Starting Materials | Key Reagents/Conditions | Product Isomer |

|---|---|---|---|

| In-situ Activation | Carboxylic Acid, Isocyanide | Triflylpyridinium reagent (DMAP-Tf), Base | 1,3-Oxazole |

| One-Pot Synthesis/Coupling | Carboxylic Acid, Amino Acid, Boronic Acid | DMT-MM, Ni-catalyst | 1,3-Oxazole |

| Electrochemical Deoxygenative Cycloaddition | Carboxylic Acid, Isocyanide | Phosphine, Electrochemical cell (anodic oxidation) | 1,3-Oxazole |

| Electrochemical Oxidative Cyclization | Ketone, Acetonitrile | Acid anhydride, Electrochemical cell | 1,3-Oxazole |

Triflylpyridinium Reagent Mediated Cyclizations

Triflylpyridinium reagents, such as Tf-DMAP, have emerged as powerful coupling agents in modern organic synthesis, primarily for the rapid and efficient formation of amides and esters from carboxylic acids under mild conditions. rsc.orgresearchgate.net These reagents activate carboxylic acids by forming acylpyridinium intermediates, which are highly reactive towards nucleophiles. rsc.org

While the literature extensively documents the use of triflylpyridinium reagents for the synthesis of oxazoles directly from carboxylic acids, their application in the cyclization to form the isomeric isoxazole (B147169) ring is not well-established in the reviewed sources. organic-chemistry.org The synthesis of oxazoles often proceeds via a [3+2] cycloaddition reaction where the triflylpyridinium-activated carboxylic acid is trapped by an isocyanoacetate. organic-chemistry.org

For the formation of an isoxazole ring, the required precursors would typically be a β-dicarbonyl compound and hydroxylamine, or the cyclization of a β-keto oxime. The direct mediation of such cyclizations by triflylpyridinium reagents to form isoxazoles has not been detailed in the available scientific literature. Therefore, this method is currently more relevant for the synthesis of oxazole analogues rather than the target isoxazole, this compound.

Introduction and Functionalization of the Cyclohexyl Substituent

The incorporation and subsequent modification of the cyclohexyl group at the 3-position of the isoxazole ring are critical steps that can influence the biological activity of the final compound. These transformations require precise control over regioselectivity and stereoselectivity.

The regioselective synthesis of 3-substituted isoxazoles, including those with a cyclohexyl group, is commonly achieved through [3+2] cycloaddition reactions. rsc.orgresearchgate.net This approach involves the reaction of a nitrile oxide with an alkyne. To obtain a 3-cyclohexyl-1,2-oxazole, cyclohexanecarbonitrile (B123593) oxide would be reacted with an appropriate alkyne. The regioselectivity of this reaction, which determines whether the 3,4- or 3,5-disubstituted isoxazole is formed, can be controlled by the electronic and steric properties of the substituents on the alkyne. researchgate.net

While general methods for the catalytic asymmetric synthesis of isoxazoles and isoxazolines have been developed to control stereochemistry, specific examples detailing the stereoselective incorporation of a cyclohexyl group are not extensively documented in the reviewed literature. nih.govrsc.orgmdpi.com However, the principles of asymmetric catalysis, such as the use of chiral catalysts or chiral auxiliaries, are applicable. wikipedia.orgscielo.org.mxresearchgate.netsigmaaldrich.comnih.gov For instance, a chiral auxiliary attached to the alkyne precursor could direct the cycloaddition to occur from a specific face, leading to a diastereoselective synthesis. scielo.org.mx

A plausible synthetic route could involve the reaction of a chiral β-keto ester, where the keto group is part of the cyclohexyl moiety, with hydroxylamine. The subsequent cyclization would lead to the isoxazole ring with the cyclohexyl group at the 3-position. The stereocenters on the cyclohexyl ring would be established prior to the isoxazole formation.

Table 1: Strategies for Stereoselective and Regioselective Cyclohexyl Group Incorporation

| Strategy | Description | Key Considerations |

| Regioselective [3+2] Cycloaddition | Reaction of cyclohexanecarbonitrile oxide with a functionalized alkyne. | The choice of alkyne substituents influences the regiochemical outcome (3,4- vs. 3,5-disubstitution). |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in the isoxazole-forming reaction. | Requires the development of a specific catalyst system for the cyclohexyl-substituted substrate. |

| Chiral Auxiliary Approach | Temporary incorporation of a chiral molecule to guide the stereochemical outcome of the reaction. | The auxiliary must be efficiently attached and later removed without affecting the desired product. |

Once the 3-cyclohexylisoxazole (B12882079) core is assembled, further functionalization of the cyclohexyl ring can be undertaken to explore structure-activity relationships. While specific examples of modifying a cyclohexyl ring already attached to an isoxazole are scarce in the surveyed literature, general methods for the functionalization of cycloalkanes can be considered.

One such advanced strategy is the transannular C-H functionalization of cycloalkane carboxylic acids. This method allows for the direct introduction of functional groups at positions remote from an existing carboxylic acid group on the cyclohexane (B81311) ring. Although this has not been explicitly demonstrated on a 3-cyclohexylisoxazole system, it represents a potential route for late-stage diversification of the cyclohexyl moiety.

Another approach involves the synthesis of isoxazoles from cyclohexyl precursors that already contain the desired functional groups. For example, starting with a functionalized cyclohexanone (B45756), one could build the isoxazole ring, thereby incorporating the modified cyclohexyl group from the outset.

Carboxylic Acid Group Formation and Derivatization

The final key structural feature of the target molecule is the carboxylic acid group at the 4-position of the isoxazole ring. This functional group can be introduced through several methods, most commonly by the hydrolysis of a more stable precursor like an ester.

A widely employed and reliable method for obtaining isoxazole-4-carboxylic acids is the hydrolysis of their corresponding ester precursors, typically ethyl or methyl esters. This transformation can be achieved under either acidic or basic conditions.

For the synthesis of this compound, the corresponding ethyl ester, ethyl 3-cyclohexyl-1,2-oxazole-4-carboxylate, can be prepared first. The subsequent hydrolysis is then carried out, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid. nih.gov This method is advantageous due to the high yields and the relative stability of the ester intermediate, which allows for purification before the final hydrolysis step. A general procedure for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester. rsc.org

Table 2: Representative Conditions for Ester Hydrolysis

| Precursor | Reagents and Conditions | Product |

| Ethyl 3-cyclohexyl-1,2-oxazole-4-carboxylate | 1. NaOH (aq), Reflux2. HCl (aq) | This compound |

| Methyl 3-alkyl-1,2-oxazole-4-carboxylate | 1. LiOH, THF/H₂O2. H₃O⁺ | 3-Alkyl-1,2-oxazole-4-carboxylic acid |

Direct carboxylation of the isoxazole ring at the 4-position presents an alternative, though less common, synthetic strategy. This would involve the introduction of the carboxylic acid group onto a pre-formed 3-cyclohexylisoxazole.

One potential approach is through the use of organometallic intermediates. For example, deprotonation of the 4-position of the isoxazole ring with a strong base, such as an organolithium reagent, would generate a nucleophilic species. Subsequent quenching of this intermediate with carbon dioxide would introduce the carboxylate group, which upon acidic workup, would yield the desired carboxylic acid. The feasibility of this approach depends on the acidity of the proton at the 4-position and the stability of the resulting organometallic intermediate. researchgate.net

Another possibility, by analogy with other heterocyclic systems like benzoxazoles, is the direct C-H carboxylation using carbon dioxide under specific catalytic conditions. However, the application of this method to isoxazoles has not been extensively reported in the literature surveyed.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and outcome of synthesizing the 1,2-oxazole-4-carboxylic acid core are highly dependent on the reaction conditions. Fine-tuning these parameters can lead to higher yields, reduced reaction times, and minimized formation of byproducts.

The choice of catalyst is paramount in many synthetic strategies for isoxazoles and their functionalization. Transition metal catalysts, in particular, play a crucial role in facilitating key bond-forming events.

Iron(II) catalysts have been effectively employed in the domino isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles to yield isoxazole-4-carboxylic esters and amides. researchgate.netnih.gov This Fe(II)-catalyzed process allows the reaction temperature to be lowered compared to uncatalyzed thermal rearrangements. researchgate.net

Palladium catalysts are versatile tools for the synthesis and functionalization of oxazole and isoxazole rings. Palladium acetate (B1210297) (Pd(OAc)₂) has been used in conjunction with promoters like CuBr₂ for the efficient synthesis of oxazole derivatives from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.org For functionalization, palladium complexes are used in cross-coupling reactions. For instance, the Negishi coupling of isoxazole organozinc pivalates with bromopyridine derivatives is effectively catalyzed by XPhos Pd G3, producing complex, drug-like scaffolds. rsc.org

The development of chiral ligands is a critical aspect of asymmetric catalysis, enabling stereocontrol in reactions. acs.org While well-developed for other heterocycles, chiral oxazole-pyridine-type ligands have been less explored but show significant potential. acs.org In palladium-catalyzed reactions, the design of the ligand intimately influences reactivity, selectivity, and substrate scope. nih.gov The steric and electronic properties of phosphine ligands, for example, can facilitate key steps like oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Copper catalysts are also prominent, particularly in cycloaddition reactions. Copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common method for forming the isoxazole ring. rsc.org This approach has been used to synthesize quinoline-isoxazole derivatives efficiently. rsc.org Furthermore, heterogeneous copper catalysts, such as CuFe₂O₄ nanoparticles, have been developed for the sustainable one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium (B1175870) acetate in water. jsynthchem.com

Molybdenum hexacarbonyl (Mo(CO)₆) serves as a unique catalyst for mediating the rearrangement of certain isoxazole precursors into 4-oxo-1,4-dihydropyridine-3-carboxylates, demonstrating how catalyst choice can completely alter the synthetic outcome. nih.govbeilstein-journals.org

| Catalyst System | Application in Isoxazole/Oxazole Synthesis | Key Advantages | Reference |

|---|---|---|---|

| FeCl₂ · 4H₂O | Isomerization of 4-acyl-5-substituted isoxazoles to isoxazole-4-carboxylates | Enables lower reaction temperatures for rearrangement | researchgate.netnih.gov |

| Pd(OAc)₂ / CuBr₂ | Synthesis of oxazoles from amides and ketones | Efficient C-N/C-O bond formation from simple starting materials | organic-chemistry.org |

| XPhos Pd G3 | Negishi cross-coupling of isoxazole organozinc pivalates | Facilitates C-C bond formation for late-stage functionalization | rsc.org |

| Copper(I) | [3+2] Cycloaddition of nitrile oxides and alkynes | Fundamental method for isoxazole ring construction | rsc.org |

| Mo(CO)₆ | Rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Access to different heterocyclic cores (pyridones) | nih.gov |

| CuFe₂O₄ Nanoparticles | One-pot synthesis of oxazoles from carboxylic acids | Recyclable, environmentally friendly catalyst for use in water | jsynthchem.com |

Solvent and temperature are critical parameters that can dictate the success, yield, and selectivity of a synthetic transformation. In the synthesis of isoxazole-4-carboxylic acid analogues, these factors influence reaction rates, equilibria, and the stability of intermediates and products.

For the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles, the choice of solvent and temperature determines the final product. The reaction in dioxane at 105 °C leads directly to isoxazole-4-carboxylic esters, whereas conducting the reaction under milder conditions in acetonitrile (MeCN) at 50 °C allows for the isolation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. researchgate.netnih.gov These intermediates can then be selectively converted to isoxazoles under catalytic conditions (dioxane, 105 °C) or to oxazoles via non-catalytic thermolysis in a high-boiling solvent like o-dichlorobenzene at 170 °C. researchgate.netnih.gov

Temperature control is also crucial for preventing side reactions and decomposition. In the Mo(CO)₆-mediated synthesis of pyridones from isoxazole precursors, increasing the reaction temperature from 70 °C to 80 °C or higher, while reducing reaction time, led to resinification of the reaction mixture and a significant decrease in product yield. nih.gov

In a patented process for an analogue, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid was optimized by replacing an acetic acid:HCl mixture with 60% aqueous sulfuric acid. google.com This change, coupled with continuous distillation of the ethanol (B145695) byproduct at 80°-88° C, increased the yield and drastically reduced the reaction time from 9 hours to 3.5 hours by minimizing the formation of byproducts from prolonged exposure to acidic reflux conditions. google.com

In the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, a solvent screen revealed that dichloromethane (B109758) (CH₂Cl₂) was superior to other solvents like DMSO, THF, 1,4-dioxane, and MeCN at a reaction temperature of 40 °C. acs.org

| Reaction | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles | Dioxane | 105 °C | Direct formation of isoxazole-4-carboxylic esters | researchgate.netnih.gov |

| Acetonitrile (MeCN) | 50 °C | Isolation of transient 2H-azirine intermediate | researchgate.netnih.gov | |

| Hydrolysis of ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄ | 80-88 °C | Higher yield and reduced time compared to CH₃COOH:HCl | google.com |

| Mo(CO)₆-mediated rearrangement of isoxazoles | Acetonitrile (MeCN) | 70 °C | Optimal yield (74%) | nih.gov |

| Mo(CO)₆-mediated rearrangement of isoxazoles | Acetonitrile (MeCN) | >80 °C | Decreased yield due to resinification | nih.gov |

| Synthesis of oxazoles from carboxylic acids | Dichloromethane (CH₂Cl₂) | 40 °C | Optimal yield (96%) compared to other solvents | acs.org |

To meet the demands of modern chemical synthesis for speed and efficiency, expedited techniques such as microwave-assisted synthesis and one-pot reactions are increasingly being adopted.

Microwave Irradiation offers a significant advantage over conventional heating by enabling rapid, uniform heating of the reaction mixture. abap.co.in This often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. abap.co.in For example, a novel one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence was achieved in just 30 minutes under microwave irradiation, a vast improvement over the several days required with conventional heating. organic-chemistry.org Similarly, the synthesis of other isoxazole derivatives under microwave conditions has been shown to enhance reaction rates and improve yields. zenodo.org However, the high energy input can also be a drawback; the synthesis of peptides involving 5-amino-3-methyl-isoxazole-4-carboxylic acid showed decreased stability of the isoxazole ring during microwave irradiation, necessitating the use of alternative methods like ultrasonic agitation. nih.gov

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Three-Component Isoxazole Synthesis | Conventional | Several days | Moderate | organic-chemistry.org |

| Microwave | 30 minutes | Moderate to good | organic-chemistry.org | |

| Synthesis of 2-amino-1,3,4-thiadiazole (B1665364) from carboxylic acid | Conventional (Reflux) | 3.5 hours | ~78% | derpharmachemica.com |

| Microwave (480 W) | 5 minutes | ~85% | derpharmachemica.com |

Chemical Reactivity and Transformation Mechanisms of 3 Cyclohexyl 1,2 Oxazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that participates in a wide array of chemical transformations.

Esterification and Amide Formation

The conversion of the carboxylic acid group to esters and amides represents a fundamental set of transformations for this compound.

Esterification: The reaction of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, yields the corresponding ester. chemguide.co.ukmasterorganicchemistry.com This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. masterorganicchemistry.comyoutube.com To achieve high yields, the reaction is often driven to completion by using an excess of the alcohol or by removing water as it is formed. youtube.comlibretexts.org Alternatively, carboxylates can react with primary alkyl halides via an SN2 mechanism to form esters. youtube.com

Amide Formation: Direct reaction between a carboxylic acid and an amine is often inefficient. Therefore, amide synthesis typically requires activation of the carboxylic acid. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia, or a primary or secondary amine to form the corresponding primary, secondary, or tertiary amide. researchgate.netlibretexts.org A patent for the synthesis of a related compound, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, utilizes this very strategy, where 5-methylisoxazole-4-carboxylic acid is first converted to its acyl chloride with thionyl chloride before reaction with the amine. google.com Modern methods also employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate direct amide bond formation under mild conditions. researchgate.net Boron-based reagents like B(OCH₂CF₃)₃ have also proven effective for direct amidation. acs.org

| Reaction Type | Reactant | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | Concentrated H₂SO₄, heat | Methyl 3-cyclohexyl-1,2-oxazole-4-carboxylate |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Ammonia (2 equiv.) | Step 1: Heat Step 2: 0°C to room temp. | 3-Cyclohexyl-1,2-oxazole-4-carboxamide |

| Amide Formation (Direct Coupling) | Aniline | DCC, DMAP, CH₂Cl₂ | N-Phenyl-3-cyclohexyl-1,2-oxazole-4-carboxamide |

Decarboxylation Processes and Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant reaction for carboxylic acids. The stability of the resulting carbanion intermediate is a key factor in the ease of this process. For heteroaromatic carboxylic acids, decarboxylation can often be achieved through heating, sometimes in the presence of a catalyst. Research on the decarboxylation of 3,5-dimethylisoxazole-4-carboxylic acid demonstrates the feasibility of this transformation within the isoxazole-4-carboxylic acid family. researchgate.net Furthermore, microwave-assisted methods have been developed for the decarboxylative halogenation of substituted isoxazole-4-carboxylic acids, indicating the lability of the C4-carboxyl group under certain conditions. researchgate.net

Formation of Anhydrides and Acyl Halides

Acyl Halides: As highly reactive carboxylic acid derivatives, acyl halides are valuable synthetic intermediates. orgoreview.comyoutube.com this compound can be converted to the corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts (SO₂ and HCl) are gaseous. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acyl bromide. orgoreview.comyoutube.com A process for preparing a similar compound involves reacting 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form the carbonyl chloride intermediate. google.com

Anhydrides: Acid anhydrides can be synthesized from the corresponding acyl chlorides. The reaction of 3-cyclohexyl-1,2-oxazole-4-carbonyl chloride with a carboxylate salt (e.g., sodium 3-cyclohexyl-1,2-oxazole-4-carboxylate) or with another equivalent of the carboxylic acid would produce the corresponding symmetric anhydride. youtube.com

| Target Derivative | Reagent | Typical Byproducts |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |

| Symmetric Anhydride | Acyl chloride + Carboxylate salt | NaCl |

Chelation and Metal Complexation

The carboxylate anion, formed by deprotonation of the carboxylic acid, can act as a ligand, coordinating with metal ions to form metal complexes. wikipedia.org Carboxylates can coordinate to metals in several ways, including as a monodentate ligand (κ¹), a bidentate chelating ligand (κ²), or as a bridging ligand between two metal centers. wikipedia.org The specific coordination mode depends on the metal ion, the solvent, and the other ligands present. Transition metals are particularly known to form a wide variety of carboxylate complexes. wikipedia.org The formation of such complexes with 3-cyclohexyl-1,2-oxazole-4-carboxylate could lead to the development of new coordination polymers or materials with interesting structural and electronic properties. rsc.orgmdpi.com

Reactivity Profile of the 1,2-Oxazole Ring

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. chemicalbook.com This arrangement makes it an electron-rich system, but its reactivity is influenced by the high electronegativity of the heteroatoms. chemicalbook.comwikipedia.org The isoxazole (B147169) ring is generally stable but can undergo ring-opening under specific conditions, such as photolysis, due to the weak N-O bond. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution Reactions (e.g., at C5)

In the isoxazole ring, the positions available for substitution are C3, C4, and C5. The presence of the cyclohexyl group at C3 and the carboxylic acid at C4 in the title compound leaves the C5 position as the primary site for potential electrophilic substitution. The carboxylic acid group is an electron-withdrawing group and is generally deactivating towards electrophilic aromatic substitution.

Despite this, the isoxazole ring itself is π-excessive, which can facilitate electrophilic attack more readily than in pyridine. chemicalbook.com Computational and experimental studies on isoxazole itself indicate that the C5 proton is the most acidic, suggesting that the C5 position is susceptible to deprotonation and subsequent reaction with electrophiles. nsf.gov While some general sources suggest electrophilic substitution on the unsubstituted isoxazole ring favors the C4 position, the presence of substituents dramatically alters this preference. reddit.com With the C4 position blocked by the carboxylic acid, electrophilic attack would be directed elsewhere. Palladium-catalyzed C-H functionalization reactions, which can proceed through mechanisms related to electrophilic substitution, have been shown to occur at the C5 position of isoxazoles. mdpi.com Studies on related isoxazoline (B3343090) systems have also demonstrated successful electrophilic aromatic substitution at the C5 position, particularly with electron-rich aromatic nucleophiles. rsc.org Therefore, for this compound, any electrophilic substitution (e.g., nitration, halogenation) would be predicted to occur regioselectively at the C5 position, albeit under potentially forcing conditions due to the deactivating effect of the C4-carboxyl group.

Nucleophilic Substitution Reactions (e.g., at C2)

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives, including this compound. openstax.org This process typically involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. openstax.org The reactivity of the carbonyl group is a key factor, with strongly polarized acyl compounds exhibiting greater reactivity. openstax.org

In the context of this compound, the hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, for a nucleophilic substitution to occur, it is often necessary to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. libretexts.org For instance, treatment with thionyl chloride (SOCl₂) can transform the carboxylic acid into the corresponding acid chloride. libretexts.orglibretexts.org In this reaction, the hydroxyl group is converted into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org A subsequent attack by a nucleophile, such as an alcohol or an amine, on the carbonyl carbon of the acid chloride leads to the substitution product. openstax.org

The general mechanism for nucleophilic acyl substitution involves a tetrahedral intermediate. openstax.org The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide ion intermediate. openstax.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. openstax.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reactant | Reagent | Product |

| This compound | 1. SOCl₂ 2. R'OH | 3-Cyclohexyl-1,2-oxazole-4-carboxylate (Ester) |

| This compound | 1. SOCl₂ 2. R'₂NH | N,N-Disubstituted-3-cyclohexyl-1,2-oxazole-4-carboxamide |

Note: R' represents an alkyl or aryl group.

N-Acylation and N-Alkylation at the Oxazole (B20620) Nitrogen

The nitrogen atom in the oxazole ring of this compound can potentially undergo N-acylation and N-alkylation reactions. However, the reactivity of the oxazole nitrogen is generally low due to the aromatic character of the ring system. The lone pair of electrons on the nitrogen atom is delocalized within the ring, making it less available for nucleophilic attack on an acylating or alkylating agent.

N-acylation is a common method for forming amide bonds and is particularly important in peptide synthesis. researchgate.net Reagents such as carbodiimides with additives, phosphonium (B103445) salts, and uronium salts are often employed to facilitate these reactions. researchgate.net N-acylazoles, like N-acylimidazoles and N-acylbenzotriazoles, are also effective acylating agents. researchgate.net

While direct N-alkylation of the oxazole nitrogen in this compound might be challenging, related heterocyclic systems provide some insights. For instance, in the synthesis of phorboxazole A, stereocontrolled allylation reactions were key, though these were not direct alkylations of an oxazole nitrogen. nih.gov

Protonation and Deprotonation Equilibria and Site Selectivity

The protonation and deprotonation behavior of this compound is dictated by the presence of both an acidic carboxylic acid group and a weakly basic oxazole ring.

The carboxylic acid group is the primary acidic site and will readily deprotonate in the presence of a base to form the corresponding carboxylate anion. The pKa value of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent oxazole ring.

The nitrogen atom of the oxazole ring is a potential site for protonation. However, oxazoles are generally weak bases. The site of protonation can be influenced by the substituents on the ring. In a study on 2-aryl-1,2,3-triazole-4-carboxylic acids, it was found that both the carboxylic acid group and the nitrogen atoms of the triazole ring are involved in intermolecular interactions, and the compounds exist as a mixture of protonated and deprotonated forms at neutral pH. mdpi.com A similar equilibrium can be expected for this compound.

Deprotonation can also occur at other positions under strongly basic conditions. For example, studies on methyl-substituted oxazole-carboxylic acids have shown that deprotonation can occur at methyl groups attached to the oxazole ring using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), leading to the formation of dianions. rsc.org The regioselectivity of this deprotonation is influenced by the position of the substituents on the oxazole ring. rsc.org

Table 2: Acid-Base Properties

| Functional Group | Property | Product of Reaction |

| Carboxylic Acid | Acidic | Carboxylate Anion (with base) |

| Oxazole Nitrogen | Weakly Basic | Protonated Oxazole (with strong acid) |

Oxidation and Reduction Pathways of the Heterocycle

The oxazole ring in this compound is relatively stable to oxidation and reduction reactions due to its aromatic character. However, under specific conditions, the ring can be cleaved or modified.

Reduction: The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding primary alcohol. libretexts.org In the case of this compound, this would lead to (3-cyclohexyl-1,2-oxazol-4-yl)methanol. The oxazole ring itself is generally resistant to catalytic hydrogenation under conditions that would reduce an alkene.

Oxidation: The oxazole ring is generally resistant to mild oxidizing agents. Strong oxidation could lead to the degradation of the ring. The cyclohexyl group, being a saturated hydrocarbon, is also relatively inert to oxidation, though harsh conditions could lead to ring opening.

Pericyclic Reactions (e.g., Diels-Alder as a diene)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. youtube.com It typically involves a conjugated diene and a dienophile. youtube.com While the oxazole ring contains a diene-like system, its aromaticity generally makes it a poor diene in Diels-Alder reactions.

However, certain substituted oxazoles can participate in Diels-Alder reactions, often requiring high temperatures or the use of Lewis acid catalysts. orientjchem.org The reactivity is highly dependent on the substituents present on the oxazole ring. For instance, electron-donating groups on the oxazole can increase its reactivity as a diene. Research on related isoxazole systems has shown that 4-(1-ethenylsubstituted)isoxazoles can undergo [4+2] cycloaddition reactions with acetylenedicarboxylates, while the corresponding 5-substituted isomers are unreactive. researchgate.net This highlights the significant influence of substituent positioning on the dienic character of the heterocycle. researchgate.net

In the case of this compound, the presence of the electron-withdrawing carboxylic acid group at the 4-position would likely decrease the electron density of the diene system within the oxazole ring, making it less reactive in a normal-electron-demand Diels-Alder reaction.

Functional Group Interconversions on the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated hydrocarbon moiety and, as such, its reactivity is primarily limited to free-radical substitution reactions. However, functional groups can be introduced onto the ring, which can then undergo a variety of interconversions.

For example, free-radical halogenation (e.g., with Br₂ and UV light) could introduce a bromine atom onto the cyclohexyl ring. This halogen can then serve as a leaving group in nucleophilic substitution reactions or be eliminated to form a cyclohexene (B86901) ring.

If a hydroxyl group were present on the cyclohexyl ring, it could be converted to other functional groups. For instance, it could be oxidized to a ketone, converted to a halide using reagents like SOCl₂ or PBr₃, or transformed into a better leaving group like a tosylate for subsequent substitution reactions. vanderbilt.edu

Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity and stereochemical control are crucial aspects of the chemical transformations of this compound, particularly in reactions involving the cyclohexyl ring and in the synthesis of more complex molecules derived from this scaffold.

Regioselectivity: In reactions involving the oxazole ring, such as the deprotonation of substituted oxazoles, the position of the substituents plays a critical role in determining the site of reaction. rsc.org For example, in the lithiation of methyl-substituted oxazole-carboxylic acids, the deprotonation occurs regioselectively at a specific methyl group depending on its position relative to the other substituents. rsc.org

Stereochemical Control: For reactions occurring on the cyclohexyl ring, stereochemical control becomes important if chiral centers are introduced. For instance, if a double bond were introduced into the cyclohexyl ring, subsequent reactions like epoxidation or dihydroxylation would lead to the formation of stereoisomers. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts.

In the broader context of molecules containing oxazole rings, stereocontrol is paramount in the synthesis of complex natural products like phorboxazole A, where asymmetric allylation reactions were used to establish key stereocenters. nih.gov While this compound itself is achiral, its derivatives could possess stereocenters, and their synthesis would require careful consideration of stereochemical control.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid by providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the cyclohexyl group, the oxazole (B20620) ring, and the carboxylic acid. The cyclohexyl protons would likely appear as a series of multiplets in the upfield region (typically 1.0-3.0 ppm). The proton attached to the oxazole ring would resonate further downfield. The acidic proton of the carboxylic acid is anticipated to be a broad singlet at a significantly downfield chemical shift (often >10 ppm).

The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (around 160-180 ppm). The carbons of the oxazole ring would have distinct chemical shifts, and the cyclohexyl carbons would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 160-180 |

| Oxazole Ring (C-H) | Downfield region | Aromatic/Heteroaromatic region |

| Cyclohexyl Ring (-CH-) | 1.0-3.0 (multiplet) | Aliphatic region |

| Cyclohexyl Ring (-CH₂) | 1.0-3.0 (multiplets) | Aliphatic region |

Note: These are predicted values and actual experimental data may vary.

To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding framework and stereochemistry, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the tracing of connectivities within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, aiding in the assignment of the cyclohexyl and oxazole ring signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the cyclohexyl group to the oxazole ring and the carboxylic acid group to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the cyclohexyl ring and its orientation relative to the oxazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the elemental composition of this compound. By providing a high-precision measurement of the molecular ion's mass-to-charge ratio, HRMS can confirm the molecular formula, C₁₀H₁₃NO₃.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of key functional groups within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), and C-H stretches of the cyclohexyl group (around 2850-2950 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule, primarily associated with the π-system of the oxazole ring.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Cyclohexyl) | 2850-2950 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N (Oxazole) | 1600-1680 | Medium |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic techniques are vital for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile compounds. A suitable reversed-phase method could be developed to separate the target compound from any impurities or starting materials.

Gas Chromatography (GC): Due to the carboxylic acid group, direct analysis by GC can be challenging. Derivatization of the carboxylic acid to a more volatile ester may be necessary for successful GC analysis to assess purity and potentially separate isomers.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can provide accurate predictions of molecular geometries, energies, and various other properties. Studies on related oxazole (B20620) and triazole derivatives frequently employ DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

Electronic structure analysis reveals fundamental aspects of a molecule's reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO would likely be distributed over the carboxylic acid and the N=C bond of the oxazole ring.

Another critical aspect is the charge distribution, which can be quantified using methods like Mulliken population analysis. researchgate.net This analysis provides the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atoms of the carboxylic group and the nitrogen atom of the oxazole ring are expected to carry significant negative charges, while the carboxylic hydrogen and the carbon atom bonded to the oxygens are expected to be positively charged.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Data is hypothetical, based on typical values for similar heterocyclic carboxylic acids.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack. For this compound, these regions are anticipated around the carboxylic oxygen atoms and the oxazole nitrogen.

Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack. The most positive region is expected to be around the acidic hydrogen of the carboxylic acid group.

Green Regions: Represent neutral or weakly polarized areas, such as the cyclohexyl ring's hydrocarbon backbone.

The MEP map provides a clear visual guide to the molecule's reactivity patterns and intermolecular interaction sites.

DFT calculations are instrumental in determining the thermochemical and kinetic parameters of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). This information is crucial for understanding reaction feasibility, spontaneity, and rates. For instance, computational studies on the isomerization of related isoxazole (B147169) systems have successfully used DFT to elucidate reaction mechanisms and the influence of substituents on the reaction pathway. researchgate.net Such calculations could be applied to model the synthesis of this compound or its potential decomposition pathways, providing insights into thermal stability and reaction kinetics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states that are often difficult to detect experimentally. For the synthesis of oxazoles, plausible mechanisms often involve the activation of a carboxylic acid, followed by cyclization. nih.gov Computational modeling can validate such proposed pathways by calculating the energy profile. The process involves locating the transition state structures and confirming they connect the reactants and products through intrinsic reaction coordinate (IRC) calculations. This approach has been used to study various heterocyclic syntheses and rearrangements, providing a detailed, step-by-step understanding of the molecular transformations. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com A strong correlation between the calculated and experimental chemical shifts provides high confidence in the proposed molecular structure. researchgate.netnih.govsci-hub.se

Vibrational Spectroscopy: DFT calculations can predict infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. mdpi.com

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound Hypothetical data presented for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Carboxylic) | 165.2 | 164.8 |

| C3 (Oxazole) | 162.5 | 162.1 |

| C4 (Oxazole) | 115.8 | 115.5 |

| C5 (Oxazole) | 158.0 | 157.6 |

| C1' (Cyclohexyl) | 35.1 | 34.8 |

| C2'/C6' (Cyclohexyl) | 32.4 | 32.1 |

| C3'/C5' (Cyclohexyl) | 25.9 | 25.7 |

Conformational Dynamics and Energetics of the Cyclohexyl and Oxazole System

The this compound molecule possesses conformational flexibility primarily due to the cyclohexyl ring and the rotation around the single bond connecting it to the oxazole ring.

Cyclohexyl Ring Conformation: The cyclohexyl group strongly prefers a chair conformation to minimize steric and torsional strain. core.ac.uk Computational studies can quantify the energy difference between the chair and other conformations like the boat or twist-boat, confirming the high stability of the chair form.

Rotational Isomers: The orientation of the oxazole ring relative to the cyclohexyl ring (i.e., rotation around the C-C single bond) leads to different rotational isomers (conformers). Computational potential energy surface scans can identify the most stable conformers and the energy barriers to rotation between them. The lowest energy conformation would likely involve an arrangement that minimizes steric hindrance between the oxazole ring and the adjacent hydrogen atoms on the cyclohexyl ring. Studies on related substituted cyclohexanes provide a basis for understanding these energetic preferences. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-hydroxyoxazole-4-carboxylic acid |

Molecular Docking and Chemical Interaction Analysis with Biological Targets (Focus on Hydrogen Bonding, Hydrophobic Interactions, Steric Fit for Chemical Design)

Computational and theoretical investigations, particularly molecular docking simulations, have become indispensable tools in modern drug discovery and chemical design. These in silico methods provide valuable insights into the potential binding modes and intermolecular interactions of a ligand, such as this compound, with a biological target at the atomic level. Such studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective analogues. While specific docking studies for this compound are not extensively documented in publicly available literature, the analysis of structurally related oxazole and isoxazole derivatives against various biological targets, such as cyclooxygenase (COX) enzymes, can provide a predictive framework for its likely interaction patterns. pnrjournal.comnih.govnih.gov

The chemical structure of this compound, featuring a central oxazole ring, a bulky hydrophobic cyclohexyl group, and a carboxylic acid moiety, suggests several key interaction points that would be critical for binding to a protein's active site. The carboxylic acid group is a strong hydrogen bond donor and acceptor, the oxazole ring can participate in various interactions including hydrogen bonding and π-π stacking, and the cyclohexyl group is well-suited for engaging in hydrophobic interactions. nih.govbioorganica.com.ua

Hydrogen Bonding: The carboxylic acid group of this compound is expected to be a primary site for forming strong hydrogen bonds with polar amino acid residues within a binding pocket. nih.gov For instance, in the active site of enzymes like COX, residues such as Arginine and Tyrosine are often involved in anchoring carboxylic acid-containing ligands through hydrogen bonding. nih.gov The oxygen and nitrogen atoms of the 1,2-oxazole ring can also act as hydrogen bond acceptors, further stabilizing the ligand-protein complex. bioorganica.com.ua

The following interactive data table summarizes the plausible key interactions of this compound with a hypothetical enzyme active site, based on findings for structurally similar oxazole and isoxazole derivatives.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues | Significance in Chemical Design |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine (Arg), Tyrosine (Tyr), Serine (Ser) | Anchors the ligand in the active site; crucial for potency. |

| Hydrogen Bonding | 1,2-Oxazole Ring (N, O atoms) | Asparagine (Asn), Glutamine (Gln) | Provides additional stabilization of the binding orientation. |

| Hydrophobic Interactions | Cyclohexyl Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) | Enhances binding affinity and can contribute to selectivity. |

| Steric Fit | Overall Molecular Structure | Shape of the binding pocket | Determines the overall binding compatibility and guides structural modifications for improved potency. |

Detailed research findings from molecular docking studies of analogous compounds have demonstrated that the orientation and interactions of the lipophilic group and the acidic moiety are critical determinants of biological activity. For example, in studies of isoxazole-carboxamide derivatives as COX inhibitors, the substitution pattern on a phenyl ring attached to the isoxazole core was shown to significantly influence the binding mode and selectivity towards COX-2 over COX-1. nih.gov Similarly, computational studies on oxazole-linked oxadiazole derivatives have highlighted the importance of specific substitutions on the phenyl ring for interactions with the tyrosine kinase active site. nih.gov These findings underscore the utility of molecular docking in predicting how even minor structural modifications to the this compound scaffold could impact its biological activity.

Design and Chemical Modification of Derivatives and Analogues

Systematic Substitution and Derivatization of the Oxazole (B20620) Ring

The introduction of various substituents onto the oxazole ring can modulate the electronic properties and reactivity of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid. The reactivity of the oxazole ring is dependent on the nature of the substituents present. For instance, the presence of electron-donating or electron-withdrawing groups can influence the propensity of the ring to undergo electrophilic or nucleophilic attack. While specific studies on this compound are limited, general principles of isoxazole (B147169) chemistry suggest that substitution at the C5 position would be a primary focus for derivatization.

| Substituent at C5 | Predicted Effect on Electron Density of the Ring | Potential Impact on Reactivity |

| -NO₂ (Nitro) | Decrease | Deactivates the ring towards electrophilic substitution |

| -Cl (Chloro) | Decrease (Inductive) / Increase (Resonance) | Weakly deactivating |

| -CH₃ (Methyl) | Increase | Activates the ring towards electrophilic substitution |

| -OCH₃ (Methoxy) | Increase | Strongly activates the ring towards electrophilic substitution |

The synthesis of analogues of this compound with varied substitution patterns can be achieved through regioselective synthetic methods. One common approach for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of nitrile oxides with appropriately substituted 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. nih.gov By carefully selecting the starting materials, it is possible to control the regiochemistry of the resulting isoxazole.

For instance, the reaction of a cyclohexanecarbonitrile (B123593) oxide with a substituted β-ketoester could theoretically yield analogues with different substituents at the 5-position of the oxazole ring. The regioselectivity of such reactions can often be influenced by steric and electronic factors of the reactants and the reaction conditions employed. nih.gov

Chemical Modifications of the Cyclohexyl Substituent

The cyclohexyl group at the 3-position provides a scaffold for introducing further structural diversity.

The incorporation of heteroatoms such as oxygen or nitrogen into the cyclohexyl ring can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. pressbooks.pub Strategies for such modifications often involve the use of cyclohexanone (B45756) or cyclohexene (B86901) precursors that can undergo reactions to introduce the desired heteroatom. For example, a cyclohexanone precursor could be subjected to a Baeyer-Villiger oxidation to introduce an oxygen atom, forming a caprolactone (B156226) ring, which could then be further manipulated. While specific examples for this compound are not documented, these are established methods in organic synthesis. pressbooks.pub

Furthermore, the fusion of additional rings to the cyclohexyl moiety can create more rigid and structurally complex analogues. This can be achieved through various annulation strategies common in organic synthesis.

| Modification | Potential Synthetic Precursor | Synthetic Strategy | Potential Outcome |

| Introduction of Oxygen | 4-Oxocyclohexyl derivative | Baeyer-Villiger Oxidation | Formation of a lactone-containing analogue |

| Introduction of Nitrogen | 4-Aminocyclohexyl derivative | Reductive Amination | Formation of a piperidine-containing analogue |

| Ring Fusion | Cyclohexene derivative | Diels-Alder Reaction | Formation of a bicyclic analogue |

This table outlines potential synthetic strategies based on general organic chemistry principles, as direct applications to this compound have not been detailed in the available literature.

The development of chiral analogues can be achieved through the stereoselective derivatization of the cyclohexyl ring. This can be accomplished by using chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of reactions on the cyclohexyl group. nih.govrsc.org For example, asymmetric hydrogenation of a cyclohexene precursor could introduce chirality, leading to enantiomerically enriched cyclohexyl derivatives. nih.gov The synthesis of chiral cyclopentyl- and cyclohexyl-amines has been achieved through the ring opening of 2-azabicyclo structures, providing a route to multifunctionalized chiral building blocks. rsc.org

Alterations of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.

The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester. The synthesis of amides can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct conversion of carboxylic acids to amides can also be achieved using coupling reagents. nih.gov

| Derivative | Reagents | General Reaction Conditions |

| Methyl Ester | Methanol, H₂SO₄ (catalyst) | Reflux |

| Ethyl Ester | Ethanol (B145695), H₂SO₄ (catalyst) | Reflux |

| N-Cyclohexylamide | 1. SOCl₂ or Oxalyl Chloride2. Cyclohexylamine | 1. Anhydrous conditions2. Aprotic solvent |

| N-Benzylamide | 1. SOCl₂, Oxalyl Chloride, or a coupling agent (e.g., DCC)2. Benzylamine | 1. Anhydrous conditions2. Aprotic solvent |

This table provides examples of common synthetic transformations for a carboxylic acid moiety. The specific conditions for this compound would require experimental optimization.

Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid moiety is a common pharmacophore, but it can present challenges such as poor membrane permeability and metabolic instability. researchgate.netsemanticscholar.org Bioisosteric replacement is a widely employed strategy to mitigate these issues while retaining or improving biological activity. drughunter.com For this compound, several bioisosteres for the carboxylic acid group could be considered.

Common replacements for a carboxylic acid include tetrazoles, hydroxamic acids, acyl sulfonamides, and various acidic heterocycles like 3-hydroxyisoxazoles. drughunter.comnih.gov The choice of a bioisostere depends on the specific biological target and the desired physicochemical properties. For instance, a tetrazole ring can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid. drughunter.com Acyl sulfonamides offer the advantage of increased lipophilicity and metabolic stability. drughunter.com

A hypothetical data table illustrating potential bioisosteric replacements for the carboxylic acid group of this compound and their predicted properties is presented below.

Table 1: Hypothetical Bioisosteric Replacements for the Carboxylic Acid Group

| Bioisosteric Group | Predicted pKa | Predicted LogP | Potential Advantages |

|---|---|---|---|

| Tetrazole | ~4.5 - 5.0 | Higher than COOH | Mimics acidity, metabolically stable |

| Acyl Sulfonamide | ~6.0 - 8.0 | Significantly higher | Improved permeability, metabolic stability |

| Hydroxamic Acid | ~8.0 - 9.0 | Variable | Metal chelation potential |

Prodrug Strategies (Chemical Linkers and Cleavage Mechanisms)

Prodrug strategies involve chemically modifying a drug to improve its pharmacokinetic properties, such as absorption or targeted delivery. For a carboxylic acid-containing compound like this compound, esterification is a common prodrug approach. The resulting ester masks the polar carboxylic acid group, increasing lipophilicity and facilitating passage across biological membranes.

The choice of the ester promoiety is critical and dictates the cleavage mechanism. Simple alkyl esters can be hydrolyzed by ubiquitous esterases in the body. More sophisticated linkers can be designed for targeted cleavage. For example, an ester linked to a group that is a substrate for a specific enzyme present at the target site would allow for site-specific drug release.

Table 2: Hypothetical Prodrug Strategies

| Prodrug Linker (Promoety) | Cleavage Mechanism | Target Enzyme (Example) |

|---|---|---|

| Methyl or Ethyl Ester | General Esterase Hydrolysis | Carboxylesterases |

| Acyloxymethyl Ester | Esterase Hydrolysis | Carboxylesterases |

Bioisosteric Design Principles Applied to the 1,2-Oxazole Core

The 1,2-oxazole ring itself can be a subject of bioisosteric replacement to modulate the electronic properties, stability, and interaction of the molecule with its biological target. The oxazole ring is considered a bioisostere of amide and ester functionalities and can participate in hydrogen bonding and π-stacking interactions. semanticscholar.orgthepharmajournal.com

Potential bioisosteric replacements for the 1,2-oxazole core include other five-membered heterocycles such as isoxazole, thiazole (B1198619), imidazole, or 1,2,4-oxadiazole. nih.govnih.gov Each replacement would alter the geometry, dipole moment, and hydrogen bonding capacity of the core structure, potentially leading to changes in biological activity and selectivity. For example, replacing the oxygen atom with sulfur to form a thiazole ring would increase the size and alter the electronic distribution of the heterocycle.

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of a molecule contribute to its biological activity. researchgate.net For this compound, SAR studies would involve systematically modifying the cyclohexyl group, the oxazole core, and the carboxylic acid position.

Correlating Structural Features with Binding Interactions

The three main structural components of this compound—the cyclohexyl ring, the 1,2-oxazole core, and the carboxylic acid group—each play a potential role in binding to a biological target.

The Cyclohexyl Ring: This lipophilic group likely interacts with a hydrophobic pocket in the target protein. acs.org Modifications to the size and substitution pattern of the cyclohexyl ring would probe the limits of this pocket. For example, replacing the cyclohexyl with smaller (cyclopentyl) or larger (cycloheptyl) rings, or introducing substituents on the ring, would provide insights into the steric and electronic requirements of the binding site. mdpi.com

The 1,2-Oxazole Core: As a central scaffold, the oxazole ring positions the other functional groups in a specific orientation. Its heteroatoms can act as hydrogen bond acceptors. semanticscholar.org

The Carboxylic Acid Group: This group is likely a key interaction point, forming ionic bonds or hydrogen bonds with polar residues in the binding site. dundee.ac.uk

A hypothetical SAR data table is presented below to illustrate these concepts.

Table 3: Hypothetical SAR of this compound Analogues

| R1 (Cycloalkyl) | R2 (at position 5 of oxazole) | Biological Activity (IC50, nM) |

|---|---|---|

| Cyclohexyl | H | 100 |

| Cyclopentyl | H | 250 |

| Cycloheptyl | H | 500 |

| Cyclohexyl | Methyl | 80 |

Impact of Conformational Changes on Chemical Reactivity and Recognition

Conformational analysis, through computational modeling and experimental techniques like NMR, can help to understand the preferred solution-state conformation and how this relates to the bioactive conformation when bound to its target. ccsenet.org Introducing rigidifying elements into the structure, for example, by creating fused ring systems, could lock the molecule into a more active conformation, thereby enhancing its potency. acs.org Conversely, introducing flexible linkers could allow the molecule to adopt a conformation that is unfavorable for binding.

Applications in Organic Synthesis and Chemical Scaffold Design

3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocycle that serves as an excellent starting point for a variety of chemical transformations. Its utility as a synthetic building block stems from the presence of two key reactive sites: the carboxylic acid group and the isoxazole (B147169) core, which can be manipulated under different conditions.

The carboxylic acid moiety is arguably its most versatile functional handle. It readily participates in a wide array of classic organic reactions, allowing for its elaboration into numerous other functional groups. These include:

Amide Bond Formation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This reaction is fundamental in medicinal chemistry for linking the scaffold to other fragments or pharmacophores.

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents provides access to a wide library of esters.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-cyclohexyl-1,2-oxazol-4-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent synthetic steps, such as ether formation or oxidation to an aldehyde.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is a precursor for Friedel-Crafts acylation, among other reactions.